molecular formula C17H24N2O2 B13821231 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate

3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate

Cat. No.: B13821231
M. Wt: 288.4 g/mol
InChI Key: GFYPZPADZQNBND-UHFFFAOYSA-N
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Description

3-(1,2-Diazabicyclo[222]oct-2-yl)-1-phenylpropyl acetate is a complex organic compound that features a bicyclic structure with nitrogen atoms and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate typically involves the reaction of 1,2-diazabicyclo[2.2.2]octane (DABCO) with phenylpropyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate exerts its effects involves interactions with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical reactions. The acetate group can also participate in esterification and other reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate is unique due to its specific combination of a bicyclic structure with nitrogen atoms and an acetate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

[3-(1,2-diazabicyclo[2.2.2]octan-2-yl)-1-phenylpropyl] acetate

InChI

InChI=1S/C17H24N2O2/c1-14(20)21-17(16-5-3-2-4-6-16)9-12-19-13-15-7-10-18(19)11-8-15/h2-6,15,17H,7-13H2,1H3

InChI Key

GFYPZPADZQNBND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCN1CC2CCN1CC2)C3=CC=CC=C3

Origin of Product

United States

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